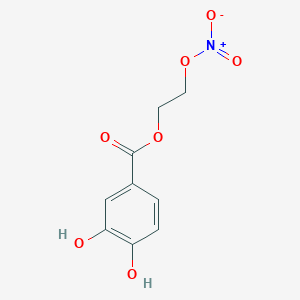
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate is a chemical compound with the molecular formula C9H9NO7. It is a derivative of 3,4-dihydroxybenzoic acid, which is known for its antioxidant properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-(nitrooxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitrooxy group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, reducing oxidative stress.
Efflux Pump Inhibition: The compound can inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against drug-resistant bacteria.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
2-(Nitrooxy)ethyl 3,4-dihydroxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: Lacks the nitrooxy group, which may result in different biological activities.
N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide: Another nitrooxy compound with different molecular structure and applications.
Nitroglycerin: A well-known nitrooxy compound used in medicine for its vasodilatory effects.
The uniqueness of this compound lies in its combination of antioxidant and efflux pump inhibitory activities, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
918153-87-4 |
|---|---|
Molekularformel |
C9H9NO7 |
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
2-nitrooxyethyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C9H9NO7/c11-7-2-1-6(5-8(7)12)9(13)16-3-4-17-10(14)15/h1-2,5,11-12H,3-4H2 |
InChI-Schlüssel |
PBUMNZPNRGBITI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)OCCO[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















